2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a butoxyphenyl group and a dihydrobenzo[d][1,4]dioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core, the attachment of the butoxyphenyl group, and the incorporation of the dihydrobenzo[d][1,4]dioxin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide stands out due to its unique combination of structural features. Similar compounds may include other pyrazolo[1,5-a]pyrazine derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H26N4O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-2-3-12-33-20-7-4-18(5-8-20)21-16-22-26(32)29(10-11-30(22)28-21)17-25(31)27-19-6-9-23-24(15-19)35-14-13-34-23/h4-11,15-16H,2-3,12-14,17H2,1H3,(H,27,31) |
InChI Key |
XUZZEDCEZSOZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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